

potential off-target effects of PF-04217903 at high concentrations

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Compound of Interest

Compound Name: PF-04217903 phenolsulfonate

Cat. No.: B15145240

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Technical Support Center: PF-04217903

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the use of PF-04217903 in research settings. The information is tailored for researchers, scientists, and drug development professionals to address potential issues encountered during experimentation, particularly concerning off-target effects at high concentrations.

Frequently Asked Questions (FAQs)

Q1: How selective is PF-04217903 for c-Met?

A1: PF-04217903 is a highly selective ATP-competitive inhibitor of the c-Met kinase.^{[1][2][3]} It has demonstrated over 1,000-fold greater selectivity for c-Met compared to a broad panel of more than 150 other kinases, making it one of the most selective c-Met inhibitors documented.^{[1][2][3]}

Q2: Are there any known kinases that are NOT inhibited by PF-04217903 at high concentrations?

A2: Yes, in cell-based assays, PF-04217903 did not show inhibitory activity against several closely related receptor tyrosine kinases (RTKs) even at concentrations up to 10 μ M.^[1] This indicates a high degree of selectivity.

Table 1: Kinase Selectivity Profile of PF-04217903 in Cellular Assays

Kinase	Concentration Tested	Observation
RON	Up to 10 μ M	No inhibitory activity
IRK (Insulin Receptor Kinase)	Up to 10 μ M	No inhibitory activity
IGF1R	Up to 10 μ M	No inhibitory activity
ROS1	Up to 10 μ M	No inhibitory activity
ALK	Up to 10 μ M	No inhibitory activity

Q3: I am observing unexpected signaling in my U87MG xenograft model after treatment with high concentrations of PF-04217903. What could be the cause?

A3: A potential explanation for unexpected signaling in U87MG xenografts is the induction of phospho-PDGFR β (platelet-derived growth factor receptor beta) levels.^{[1][2]} This is not a direct off-target inhibition by PF-04217903 but is thought to be an "oncogene switching" mechanism.^{[1][2]} The strong inhibition of c-Met may lead to a compensatory activation of the PDGFR β signaling pathway, which could contribute to treatment resistance.^{[1][2]}

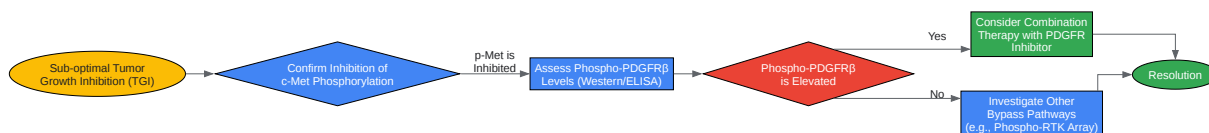
Troubleshooting Guides

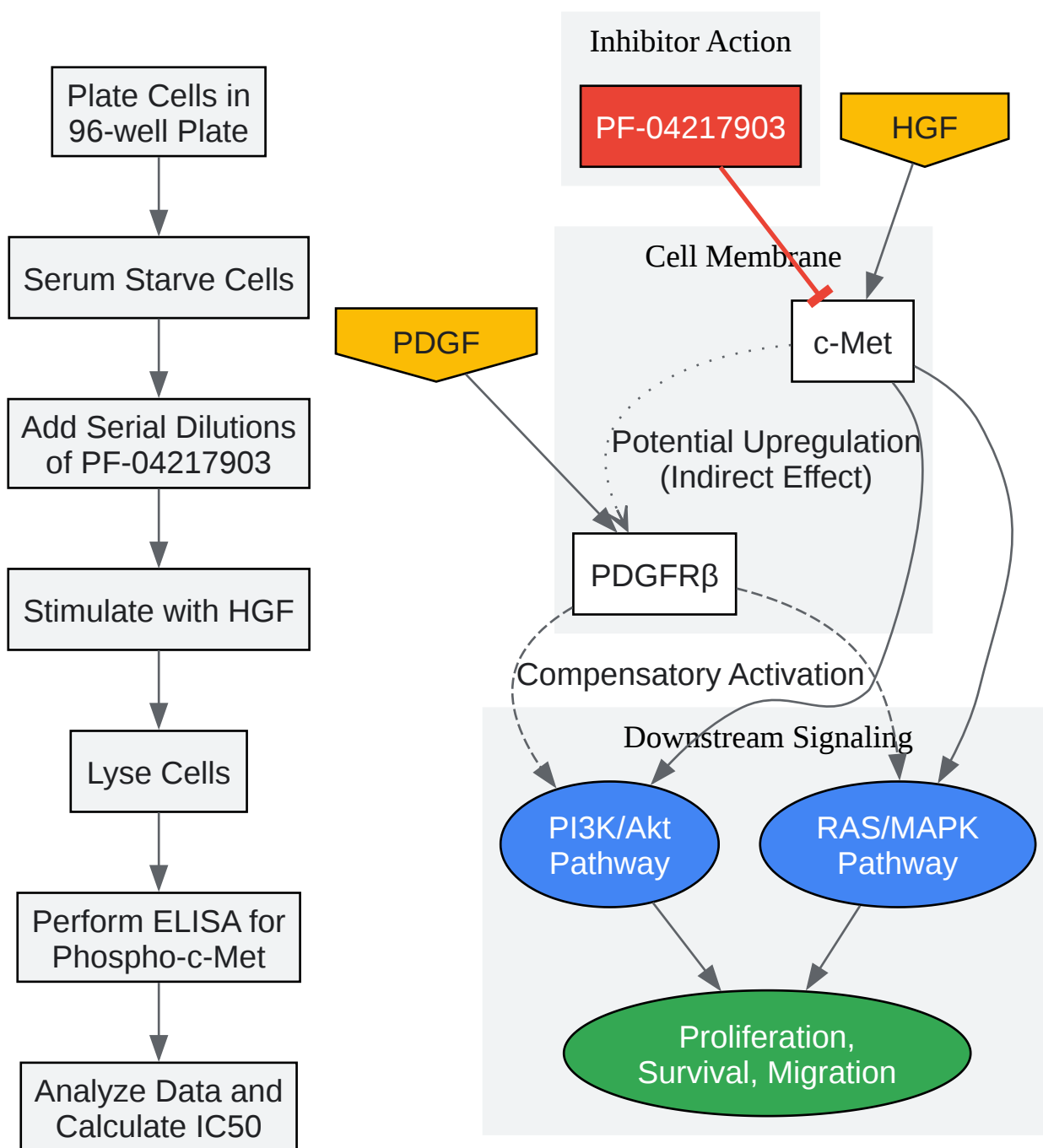
Issue 1: Sub-optimal tumor growth inhibition in c-Met expressing models despite effective c-Met phosphorylation inhibition.

- Possible Cause: Activation of a compensatory signaling pathway. In certain models, such as U87MG glioblastoma xenografts, treatment with PF-04217903 has been observed to induce the phosphorylation of PDGFR β .^{[1][2]} This can lead to a bypass of the c-Met inhibition and continued tumor cell signaling.
- Troubleshooting Steps:
 - Assess PDGFR β Phosphorylation: Perform a Western blot or ELISA to determine the phosphorylation status of PDGFR β in your experimental model after treatment with PF-

04217903.

- Consider Combination Therapy: If PDGFR β is activated, a combination therapy approach with a PDGFR inhibitor may be warranted to achieve a more complete inhibition of tumor growth.
- Investigate Other Bypass Pathways: Depending on the genetic background of your model, other receptor tyrosine kinases could be activated as a resistance mechanism. A phospho-RTK array could help identify such bypass pathways.





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